molecular weight and formula of Pyridin-3-yl[3-(trifluoromethyl)phenyl]methanol
molecular weight and formula of Pyridin-3-yl[3-(trifluoromethyl)phenyl]methanol
This technical guide provides a comprehensive overview of Pyridin-3-yl[3-(trifluoromethyl)phenyl]methanol, a heterocyclic compound of interest in medicinal chemistry and drug discovery. This document is intended for researchers, scientists, and professionals in the field of drug development, offering insights into its chemical properties, a plausible synthetic route, and potential areas of application based on structurally related molecules.
Introduction and Chemical Identity
Pyridin-3-yl[3-(trifluoromethyl)phenyl]methanol is a fluorinated aromatic alcohol containing both a pyridine and a trifluoromethylphenyl moiety. The presence of the trifluoromethyl group, a common bioisostere in medicinal chemistry, can significantly influence the compound's metabolic stability, lipophilicity, and binding affinity to biological targets. The pyridine ring, a privileged scaffold in drug discovery, imparts aqueous solubility and potential for hydrogen bonding interactions. The combination of these structural features makes this molecule a compelling candidate for further investigation in various therapeutic areas.
Physicochemical Properties
A clear understanding of the fundamental physicochemical properties is crucial for any experimental design, from solubility testing to formulation development. The key identifiers and computed properties of Pyridin-3-yl[3-(trifluoromethyl)phenyl]methanol are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C13H10F3NO | [1] |
| Molecular Weight | 253.22 g/mol | [1][2] |
| Canonical SMILES | C1=CC(=CC=C1C(C2=CN=CC=C2)O)C(F)(F)F | PubChem |
| InChI Key | Not Available | |
| CAS Number | 89667-20-9 | [1] |
Synthesis and Characterization
Proposed Synthetic Workflow
The following diagram illustrates a potential synthetic pathway for Pyridin-3-yl[3-(trifluoromethyl)phenyl]methanol.
Caption: Proposed synthesis of Pyridin-3-yl[3-(trifluoromethyl)phenyl]methanol.
Experimental Protocol (Hypothetical)
Step 1: Suzuki Coupling to form 3-(3-(Trifluoromethyl)phenyl)pyridine
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To a degassed solution of 3-bromopyridine (1.0 eq) and 3-(trifluoromethyl)phenylboronic acid (1.2 eq) in a 4:1 mixture of 1,4-dioxane and water, add potassium carbonate (2.0 eq).
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Spurge the mixture with argon for 15 minutes.
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Add tetrakis(triphenylphosphine)palladium(0) (0.03 eq) to the reaction mixture.
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Heat the reaction mixture at 90°C for 12 hours under an argon atmosphere.
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Monitor the reaction progress by Thin Layer Chromatography (TLC).
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Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
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Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
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Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography to yield 3-(3-(trifluoromethyl)phenyl)pyridine.
Step 2: Functionalization to Pyridin-3-yl[3-(trifluoromethyl)phenyl]methanol
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Dissolve 3-(3-(trifluoromethyl)phenyl)pyridine (1.0 eq) in anhydrous tetrahydrofuran (THF) and cool the solution to -78°C under an argon atmosphere.
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Add n-butyllithium (1.1 eq) dropwise to the solution and stir for 1 hour at -78°C.
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Bubble dry formaldehyde gas through the reaction mixture for 30 minutes.
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Allow the reaction to warm to room temperature and stir for an additional 2 hours.
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Quench the reaction by the slow addition of water.
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Extract the product with ethyl acetate.
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Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by column chromatography to obtain Pyridin-3-yl[3-(trifluoromethyl)phenyl]methanol.
Note: This is a proposed protocol and would require optimization of reaction conditions, including catalyst, base, solvent, and temperature.
Potential Applications and Areas for Investigation
The specific biological activity of Pyridin-3-yl[3-(trifluoromethyl)phenyl]methanol has not been extensively reported. However, the structural motifs present in the molecule suggest several promising avenues for research.
Kinase Inhibition
The pyridine and phenyl rings can serve as scaffolds for interaction with the ATP-binding pocket of various kinases. For instance, a structurally related compound, 9-(6-aminopyridin-3-yl)-1-(3-(trifluoromethyl)phenyl)benzo[h][1][4]naphthyridin-2(1H)-one, has been identified as a potent and selective mTOR inhibitor.[5] This suggests that Pyridin-3-yl[3-(trifluoromethyl)phenyl]methanol could be a valuable starting point for the design of novel kinase inhibitors.
Anticancer and Antiviral Agents
Compounds containing trifluoromethyl and pyrimidine (a related nitrogen-containing heterocycle) moieties have demonstrated a broad spectrum of biological activities, including antiviral and antifungal properties.[6] Furthermore, other complex heterocyclic compounds incorporating the trifluoromethylphenyl group have shown anti-proliferative effects in prostate cancer cells.[7] These findings indicate that Pyridin-3-yl[3-(trifluoromethyl)phenyl]methanol and its derivatives warrant investigation for their potential as anticancer and antiviral agents.
The following diagram illustrates the potential areas of therapeutic interest for this class of compounds.
Caption: Potential research applications for Pyridin-3-yl[3-(trifluoromethyl)phenyl]methanol.
Conclusion
Pyridin-3-yl[3-(trifluoromethyl)phenyl]methanol represents a molecule with significant potential for further exploration in the field of drug discovery. Its key physicochemical properties are well-defined, and a plausible synthetic route can be devised based on established chemical transformations. While its specific biological activities remain to be fully elucidated, the presence of key pharmacophoric features suggests that it could serve as a valuable scaffold for the development of novel therapeutics, particularly in the areas of kinase inhibition and oncology. Further investigation into the synthesis, characterization, and biological evaluation of this compound is highly encouraged.
References
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Liu, Q., et al. (2011). Discovery of 9-(6-aminopyridin-3-yl)-1-(3-(trifluoromethyl)phenyl)benzo[h][1][4]naphthyridin-2(1H)-one (Torin2) as a potent, selective and orally available mTOR inhibitor for treatment of cancer. Journal of Medicinal Chemistry, 54(5), 1473–1480. [Link]
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Ahmed, A., et al. (2024). Experimental and DFT Investigation of 6-Arylated-Pyridin-3-Yl Methanol Derivatives. ChemistrySelect, 9(4). [Link]
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Al-Ghorbani, M., et al. (2020). 6-Methyl-1-(3-(trifluoromethyl)phenyl)-1H-pyrazolo[4,3-c]pyridin-4(5H)-one (FMPPP) exhibits anti-proliferative effect on prostate cancer cells through induction of autophagy and suppression of mTOR/p70S6K signaling. Tropical Journal of Pharmaceutical Research, 19(5), 989-995. [Link]
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